molecular formula C7H8F3N3O B1489374 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one CAS No. 1780712-13-1

2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one

Cat. No. B1489374
M. Wt: 207.15 g/mol
InChI Key: KGRSJJOKNBVWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one, also known as 2-AE-6-TFMP, is a novel trifluoromethylated pyridazinone derivative with promising biological activities. It has been extensively studied in recent years due to its potential applications in the field of medicinal chemistry. 2-AE-6-TFMP has been found to possess anti-inflammatory, antioxidant, and antimicrobial activities, as well as being a potential drug candidate for the treatment of various diseases.

Scientific Research Applications

2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one has been found to possess various biological activities, including anti-inflammatory, antioxidant, and antimicrobial activities. It has been studied for its potential application in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. In addition, 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one has been found to possess neuroprotective and anti-Alzheimer’s disease activities.

Mechanism Of Action

The exact mechanism of action of 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one is still not fully understood. However, it is believed to act by modulating the activity of various enzymes and receptors, such as cyclooxygenase-2 (COX-2), prostaglandin E2 (PGE2), and nuclear factor-kappa B (NF-κB). In addition, 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one has been found to inhibit the production of nitric oxide (NO), which is a key mediator of inflammation.

Biochemical And Physiological Effects

2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one has been found to possess various biochemical and physiological effects. It has been found to possess anti-inflammatory, antioxidant, and antimicrobial activities. In addition, it has been found to possess neuroprotective and anti-Alzheimer’s disease activities. Furthermore, 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one has been found to inhibit the production of nitric oxide (NO), which is a key mediator of inflammation.

Advantages And Limitations For Lab Experiments

2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it has been found to possess various biological activities. Furthermore, it has been found to possess anti-inflammatory, antioxidant, and antimicrobial activities. However, it should be noted that 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one has not yet been tested in humans, so its safety and efficacy in humans are still unknown.

Future Directions

There are several potential future directions for the study of 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one. First, further studies are needed to elucidate the exact mechanism of action of 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one. Second, further studies are needed to investigate the safety and efficacy of 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one in humans. Third, further studies are needed to investigate the potential applications of 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. Fourth, further studies are needed to investigate the potential synergistic effects of 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one with other drugs. Finally, further studies are needed to investigate the potential for 2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one to be used as a drug delivery system.

properties

IUPAC Name

2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O/c8-7(9,10)5-1-2-6(14)13(12-5)4-3-11/h1-2H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRSJJOKNBVWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1C(F)(F)F)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-aminoethyl)-6-(trifluoromethyl)pyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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